6-Amino-1-heptanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

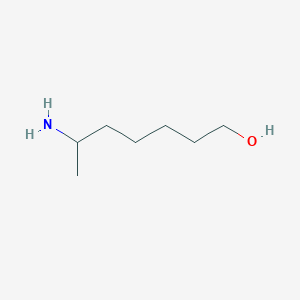

6-Amino-1-heptanol, also known as Aminohexyl Alcohol, is an organic compound with the linear formula H2N(CH2)6OH . It is an important fine chemical intermediate, containing hydroxyl and amino groups .

Synthesis Analysis

The synthesis of 6-Amino-1-heptanol involves adding toluene and caprolactam into a reaction vessel, stirring, adding alkali into the reaction vessel during stirring, and cooling the reaction temperature to room temperature to obtain a primary reaction solution . The process uses red aluminum as the reducing agent to synthesize the 6-amino-1-hexanol from the caprolactam .Molecular Structure Analysis

The molecular structure of 6-Amino-1-heptanol can be represented by the SMILES string NCCCCCCO . The InChI key for this compound is SUTWPJHCRAITLU-UHFFFAOYSA-N .Chemical Reactions Analysis

6-Amino-1-hexanol can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine . It may also be used along with glutaric acid to generate poly(ester amide)s with excellent film- and fiber-forming properties .Physical And Chemical Properties Analysis

6-Amino-1-heptanol is a light yellow solid with no distinct odor . It has a boiling point of 135-140°C/30mmHg (lit.) and a melting point of 54-58°C (lit.) . The molecular weight of this compound is 117.19 .科学的研究の応用

Membrane Fluidization and Cholesterol Displacement

6-Amino-1-heptanol, also known as 1-heptanol, has been shown to enhance membrane fluidization and displace cholesterol in cell membranes . This has significant implications for cell signaling, particularly in mast cells. Short-term exposure to 1-heptanol reduces membrane thermal stability and dysregulates mast cell signaling at multiple levels . Cells treated with 1-heptanol exhibit increased lateral mobility and decreased internalization of the FcεRI .

Inhibition of Mast Cell Effector Functions

The changes in membrane properties caused by 1-heptanol have functional consequences on mast cell signaling . Specifically, 1-heptanol inhibits SAPK/JNK phosphorylation and effector functions such as calcium response, degranulation, and cytokine production . This suggests that 1-heptanol-mediated membrane fluidization does not interfere with the earliest biochemical steps of FcεRI signaling, but instead inhibits the FcεRI internalization and mast cell effector functions .

Application in Spark-Ignition Engines

1-heptanol has been studied as an alternative fuel in spark-ignition engines . As the ratio of alcohol in fuel blends increases, fuel consumption also increases . NO X emission is higher, and CO and HC emissions are lower in alcohol-based fuel blends than G100 fuel . The highest thermal efficiency is 41.09% in G100 fuel at a power of 5 kW . As the ratio of alcohol in fuel blends increases, thermal efficiency decreases .

Environmental Impact

The environmental cost of the CO 2 emission released from the exhaust to the atmosphere is higher in alcohol-based fuels than G100 fuel . As a result of all analyses, it was concluded that hexanol and heptanol could be alternative fuels in spark-ignition engines under particular conditions .

Safety And Hazards

特性

IUPAC Name |

6-aminoheptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEBREFRBIOYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminoheptan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2683185.png)

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)

![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2683208.png)